molecular formula C18H21N3O3 B1599406 Gly-Pro 4-methoxy-beta-naphthylamide CAS No. 42761-76-2

Gly-Pro 4-methoxy-beta-naphthylamide

Cat. No.: B1599406
CAS No.: 42761-76-2
M. Wt: 327.4 g/mol
InChI Key: LSZPYDQEJZWJIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Pro 4-methoxy-beta-naphthylamide typically involves the coupling of Gly-Pro dipeptide with 4-methoxy-beta-naphthylamine. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Gly-Pro 4-methoxy-beta-naphthylamide primarily undergoes hydrolysis when acted upon by enzymes like DPP4 . This hydrolysis reaction breaks the amide bond, releasing the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of the enzyme DPP4 under physiological conditions (pH 7.4, 37°C). In non-enzymatic settings, acidic or basic hydrolysis can be employed using reagents like hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from the enzymatic hydrolysis of this compound are Gly-Pro dipeptide and 4-methoxy-beta-naphthylamine .

Scientific Research Applications

Gly-Pro 4-methoxy-beta-naphthylamide is widely used in scientific research, particularly in the study of enzyme kinetics and inhibitor screening for DPP4 . Its applications include:

    Chemistry: Used as a model substrate to study the catalytic mechanisms of peptidases.

    Biology: Helps in understanding the role of DPP4 in various biological processes, including glucose metabolism and immune response.

    Medicine: Aids in the development of DPP4 inhibitors, which are potential therapeutic agents for conditions like type 2 diabetes and certain cancers.

    Industry: Utilized in the production of diagnostic kits for measuring DPP4 activity in biological samples.

Mechanism of Action

Gly-Pro 4-methoxy-beta-naphthylamide exerts its effects by serving as a substrate for DPP4. The enzyme recognizes the Gly-Pro sequence and catalyzes the hydrolysis of the amide bond, releasing 4-methoxy-beta-naphthylamine . This reaction is often monitored by measuring the fluorescence or absorbance of the released product, providing insights into the enzyme’s activity and kinetics.

Comparison with Similar Compounds

Similar Compounds

    Gly-Pro 4-methylumbelliferylamide: Another substrate for DPP4, used in similar enzymatic studies.

    Gly-Pro p-nitroanilide: A chromogenic substrate for DPP4, providing a colorimetric readout upon hydrolysis.

Uniqueness

Gly-Pro 4-methoxy-beta-naphthylamide is unique due to its specific interaction with DPP4 and the fluorescent properties of its hydrolysis product, 4-methoxy-beta-naphthylamine . This makes it particularly useful in assays requiring high sensitivity and specificity.

Properties

IUPAC Name

1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZPYDQEJZWJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409355
Record name Gly-Pro 4-methoxy-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42761-76-2
Record name Gly-Pro 4-methoxy-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gly-pro 4-methoxy-b-naphthylamidefree base
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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